molecular formula C8H9N5 B2860147 [2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine CAS No. 954264-57-4

[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine

Cat. No.: B2860147
CAS No.: 954264-57-4
M. Wt: 175.195
InChI Key: DUYAAJSVDJDKHV-UHFFFAOYSA-N
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Description

[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine: is a chemical compound that features a pyridine ring substituted with a 1,2,4-triazole group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine typically involves the following steps:

  • Formation of the Pyridine Ring: : The pyridine ring can be synthesized through the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.

  • Introduction of the 1,2,4-Triazole Group: : The 1,2,4-triazole group can be introduced through a cyclization reaction involving hydrazine and a suitable carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.

  • Reduction: : Reduction reactions can reduce nitro groups or other oxidized forms back to amines.

  • Substitution: : Substitution reactions can replace the amine group with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Common reducing agents include hydrogen gas (H2) and sodium borohydride (NaBH4).

  • Substitution: : Common reagents include halogenating agents like thionyl chloride (SOCl2) and alkylating agents like alkyl halides.

Major Products Formed

  • Oxidation: : Nitro derivatives, hydroxylamines, and other oxidized forms.

  • Reduction: : Amine derivatives, including secondary and tertiary amines.

  • Substitution: : Halogenated derivatives, alkylated derivatives, and other substituted forms.

Scientific Research Applications

Chemistry

In chemistry, [2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential as an antimicrobial agent. Its ability to interact with microbial cell membranes and disrupt their function makes it a candidate for developing new antibiotics.

Medicine

In the medical field, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies for treating various diseases, including cancer and inflammatory conditions.

Industry

In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,4-triazol-1-yl)acetic acid

  • 4-(1H-1,2,4-triazol-1-yl)butanoic acid

  • 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one

Uniqueness

Compared to these similar compounds, [2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine stands out due to its pyridine ring, which provides additional reactivity and potential for further functionalization. This makes it a more versatile intermediate in synthetic chemistry and a more potent candidate in biological and medical applications.

Properties

IUPAC Name

[2-(1,2,4-triazol-1-yl)pyridin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-4-7-1-2-11-8(3-7)13-6-10-5-12-13/h1-3,5-6H,4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYAAJSVDJDKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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